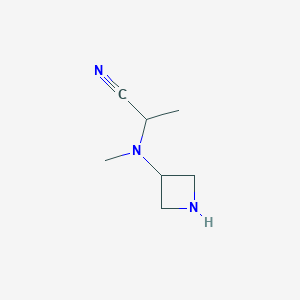
2-(Azetidin-3-yl(methyl)amino)propanenitrile
Übersicht
Beschreibung
2-(Azetidin-3-yl(methyl)amino)propanenitrile is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Aminosäurederivaten
Die Verbindung dient als Vorläufer bei der Synthese neuer heterocyclischer Aminosäurederivate durch Aza-Michael-Additionen . Diese Derivate sind entscheidend für die Entwicklung von Pharmazeutika mit verschiedenen biologischen Aktivitäten.
Entwicklung von Pharmakophoren
Azetidin-haltige Verbindungen, wie 2-(Azetidin-3-yl(methyl)amino)propanenitrile, sind wichtige Pharmakophore in der Arzneimittelentwicklung . Sie werden verwendet, um Moleküle zu erzeugen, die mit spezifischen biologischen Zielstrukturen interagieren können, um eine therapeutische Wirkung zu erzielen.
Herstellung von bioaktiven Molekülen
Der Azetidinring ist ein Schlüsselbestandteil in der Struktur von bioaktiven Molekülen, darunter solche mit antihypertensiven Eigenschaften . Diese Verbindung kann zur Synthese von Analoga natürlicher Aminosäuren wie γ-Aminobuttersäure (GABA) verwendet werden.
Antioxidative und entzündungshemmende Wirkstoffe
Organoselenverbindungen, die aus Azetidinderivaten synthetisiert werden können, weisen antioxidative und entzündungshemmende Eigenschaften auf . Diese Wirkstoffe sind potenzielle Behandlungen für Erkrankungen, die durch oxidativen Stress und Entzündungen verursacht werden.
Antibakterielle Wirkstoffe
Das strukturelle Motiv von Azetidin findet sich in Selenapenam, Selenacepham und Selenazepin, die potenzielle antibakterielle Wirkstoffe sind . Die Forschung zu diesen Verbindungen erforscht weiterhin ihre Wirksamkeit und Sicherheit.
Katalyse in der organischen Synthese
Azetidinderivate können in jodkatalysierten Syntheseverfahren verwendet werden, um pyrrolsubstituierte Azetidinone zu erzeugen . Diese Reaktionen sind im Bereich der organischen Synthese von Bedeutung, da sie effiziente Wege zu komplexen Molekülen bieten.
Wirkmechanismus
Target of Action
It is known that azetidine derivatives have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
Azetidine derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative .
Biochemical Pathways
Azetidine derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The molecular weight of 2-(azetidin-3-yl(methyl)amino)propanenitrile is 1392 g/mol, which may influence its bioavailability.
Result of Action
Azetidine derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific structure and target .
Eigenschaften
IUPAC Name |
2-[azetidin-3-yl(methyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(3-8)10(2)7-4-9-5-7/h6-7,9H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPSQNNINFBDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)


![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
![{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467102.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)
![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)

![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)

